2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
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Overview
Description
“2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14BrNO2S . It has a molecular weight of 340.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14BrNO2S/c1-10-7-8-13 (11 (2)9-10)16-19 (17,18)14-6-4-3-5-12 (14)15/h3-9,16H,1-2H3 . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide” are not fully detailed in the search results. It has a molecular weight of 340.24 . More specific properties such as melting point, boiling point, and solubility are not provided .Scientific Research Applications
a. Enzyme Inhibition: The compound may act as an enzyme inhibitor, affecting key metabolic pathways. Investigating its inhibitory properties against specific enzymes (e.g., kinases, proteases) could lead to the development of targeted therapies for diseases like cancer or inflammation.
b. Anticancer Agents: Researchers study the compound’s cytotoxic effects on cancer cells. By modifying its structure, they aim to enhance its selectivity against tumor cells while minimizing toxicity to healthy tissues.
a. Suzuki-Miyaura Cross-Coupling: The compound can participate in Suzuki-Miyaura reactions, enabling the construction of complex molecules. Researchers use it to link aryl or heteroaryl groups, creating new carbon-carbon bonds.
b. Arylation Reactions: By coupling the compound with aryl halides, chemists access various arylated derivatives. These compounds find applications in materials science, agrochemicals, and pharmaceuticals.
Conclusion
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYQKWDPGMMLKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429121 |
Source
|
Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
941294-29-7 |
Source
|
Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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